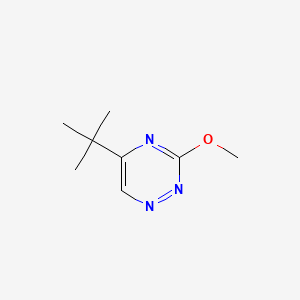
N-Morpholinyllysergamide tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Morpholinyllysergamide tartrate: is a derivative of ergine, known for its structural similarity to lysergic acid diethylamide. It is reported to have some lysergic acid diethylamide-like effects at doses ranging from 75 to 700 micrograms, with a shorter duration and fewer signs of cardiovascular stimulation and peripheral toxicity compared to lysergic acid diethylamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-Morpholinyllysergamide tartrate involves the reaction of lysergic acid with morpholine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The product is then purified using chromatographic techniques .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: : N-Morpholinyllysergamide tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: : N-Morpholinyllysergamide tartrate is used in chemical research to study its structural and functional properties. It serves as a model compound for understanding the behavior of lysergic acid derivatives .
Biology: : In biological research, this compound is investigated for its potential effects on cellular processes and its interaction with various biological targets .
Medicine: : The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to lysergic acid diethylamide makes it a candidate for studying the effects of lysergic acid derivatives on the central nervous system .
Industry: : this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents. Its unique properties make it valuable for various industrial applications .
Wirkmechanismus
Molecular Targets and Pathways: : N-Morpholinyllysergamide tartrate exerts its effects by interacting with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating the release of neurotransmitters and influencing various neural pathways .
Mechanism: : The compound’s mechanism of action involves binding to serotonin receptors, leading to changes in receptor conformation and subsequent activation of intracellular signaling pathways. This results in altered neurotransmitter release and modulation of neural activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysergic acid diethylamide: Known for its potent hallucinogenic effects, lysergic acid diethylamide is structurally similar to N-Morpholinyllysergamide tartrate but has a longer duration of action and higher potency.
1cP-LSD: Another lysergic acid derivative with similar effects but different pharmacokinetic properties.
1B-LSD: A compound with similar structural features but distinct pharmacological effects.
Uniqueness: : this compound is unique due to its shorter duration of action and reduced cardiovascular and peripheral toxicity compared to lysergic acid diethylamide. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
119248-45-2 |
|---|---|
Molekularformel |
C24H29N3O8 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23N3O2.C4H6O6/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-1(3(7)8)2(6)4(9)10/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
InChI-Schlüssel |
WWGJSUAZJZMMPW-AJLBZGGQSA-N |
Isomerische SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


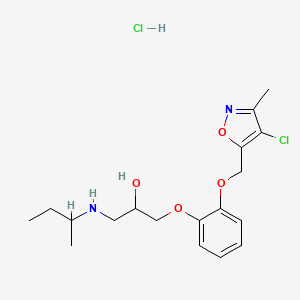
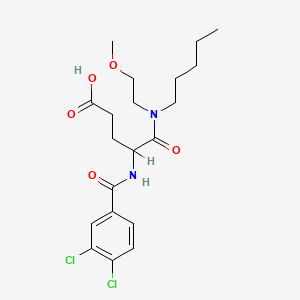
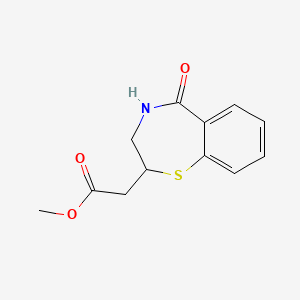
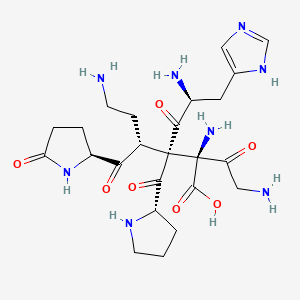
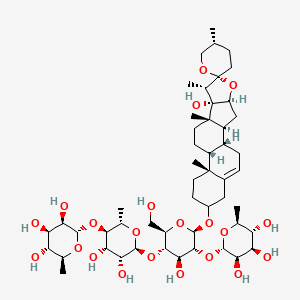

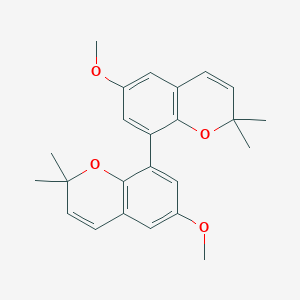
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12758056.png)
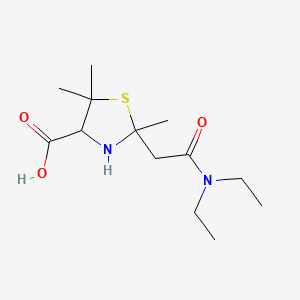
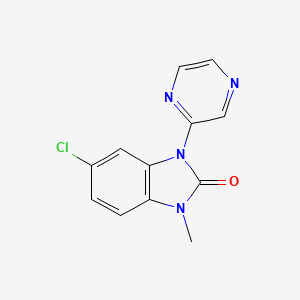
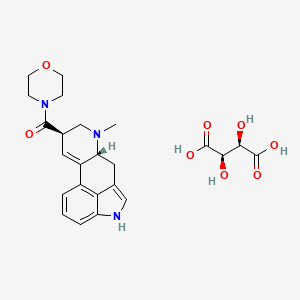
![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)
